molecular formula C21H25NO3 B4828947 4-(oxolan-2-ylmethoxy)-N-(2,4,6-trimethylphenyl)benzamide

4-(oxolan-2-ylmethoxy)-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B4828947
M. Wt: 339.4 g/mol
InChI Key: JWOOFYBJPMCMLJ-UHFFFAOYSA-N
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Description

4-(oxolan-2-ylmethoxy)-N-(2,4,6-trimethylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. Its structure includes an oxolane ring, a benzamide group, and a trimethylphenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolan-2-ylmethoxy)-N-(2,4,6-trimethylphenyl)benzamide typically involves multiple steps, starting with the preparation of the oxolane ring and the benzamide group. Common synthetic routes include:

    Formation of the oxolane ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Attachment of the oxolane ring to the benzamide group: This step often involves nucleophilic substitution reactions where the oxolane ring is introduced to the benzamide precursor.

    Introduction of the trimethylphenyl group: This can be done through Friedel-Crafts acylation or alkylation reactions, using reagents like trimethylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(oxolan-2-ylmethoxy)-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form lactones or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or trimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-(oxolan-2-ylmethoxy)-N-(2,4,6-trimethylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(oxolan-2-ylmethoxy)-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and benzamide group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(oxolan-2-yl)butyl octanoate
  • oxolan-2-yl(2,4,6-trimethylphenyl)methanamine
  • 2-(oxolan-2-ylmethoxy)-1-(2,4,6-trimethylphenyl)ethan-1-amine

Uniqueness

4-(oxolan-2-ylmethoxy)-N-(2,4,6-trimethylphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14-11-15(2)20(16(3)12-14)22-21(23)17-6-8-18(9-7-17)25-13-19-5-4-10-24-19/h6-9,11-12,19H,4-5,10,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOOFYBJPMCMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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